

Preclinical Profile of CCI-006: A Targeted Agent Against MLL-Rearranged Leukemia

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a particularly poor prognosis in pediatric and infant patients. The quest for more effective and targeted therapies has led to the investigation of novel small molecules that can exploit the specific vulnerabilities of these cancer cells. One such promising agent is **CCI-006**, a compound identified through a phenotypic screen for its selective cytotoxicity against MLL-r leukemia cells. This technical guide provides a comprehensive overview of the preclinical studies of **CCI-006**, detailing its mechanism of action, efficacy in leukemia cell lines, and the molecular determinants of sensitivity. All quantitative data is summarized in structured tables, and key experimental protocols are provided. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the preclinical findings.

Core Mechanism of Action: Induction of Mitochondrial Dysfunction

CCI-006 exerts its potent anti-leukemic effect by targeting a metabolic vulnerability present in a subset of MLL-rearranged leukemia cells. The core of its mechanism involves the induction of mitochondrial dysfunction.[1] Specifically, **CCI-006** inhibits mitochondrial respiration, leading to a rapid and insurmountable mitochondrial membrane depolarization.[1] This mitochondrial



collapse triggers a pro-apoptotic unfolded protein response (UPR), ultimately culminating in apoptotic cell death within hours of treatment.[1]

Quantitative Analysis of In Vitro Efficacy

The selective cytotoxicity of **CCI-006** has been demonstrated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, determined by resazurin reduction assays after 72 hours of treatment, highlight the compound's potency and selectivity for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.

Table 1: Cytotoxicity of CCI-006 in Leukemia Cell Lines

Cell Line	Subtype	Translocation	CCI-006 IC50 (µM)	Sensitivity
PER-485	B-ALL	MLL-AF4	< 1	Sensitive
MOLM-13	AML	MLL-AF9	1.5	Sensitive
MV4;11	AML	MLL-AF4	2.5	Sensitive
KOPN-8	B-ALL	MLL-AF4	< 1	Sensitive
SEM	B-ALL	MLL-AF4	> 10	Unresponsive
RS4;11	B-ALL	MLL-AF4	> 10	Unresponsive
REH	B-ALL	Non-MLL-r	> 10	Unresponsive
U937	AML	CALM-AF10	1.8	Sensitive
NOMO-1	AML	MLL-AF9	2.2	Sensitive
THP-1	AML	MLL-AF9	> 10	Unresponsive
OCI-AML3	AML	NPM1c	> 10	Unresponsive
HL-60	AML	-	> 10	Unresponsive

Data synthesized from preclinical studies.

The induction of apoptosis is a key outcome of **CCI-006** treatment in sensitive cell lines. Time-course studies using Annexin V flow cytometry demonstrate the rapid onset of apoptosis.



Table 2: Time-Course of Apoptosis Induction by 5 μ M

CCI-006 in PER-485 Cells

Time (hours)	% Annexin V Positive Cells (Mean ± SEM)	P-value vs. Vehicle
3	25 ± 3.5	0.0044
6	48 ± 5.2	0.0002
24	75 ± 6.8	0.0006

Data represents the mean of at least three independent experiments.

Further confirmation of apoptosis is provided by the detection of cleaved PARP and Caspase-3, key markers of the apoptotic cascade.

Table 3: Apoptosis Induction by 5 µM CCI-006 at 24

<u>hours</u>

Cell Line	% Annexin V Positive Cells (Mean ± SEM)	P-value vs. Vehicle
PER-485	78 ± 4.1	0.00056
MOLM-13	65 ± 5.5	0.0018
MV4;11	55 ± 4.9	0.013
СЕМ	No significant increase	> 0.05
REH	No significant increase	> 0.05
RS4;11	No significant increase	> 0.05

Data from at least three independent experiments.

Signaling Pathways and Determinants of Sensitivity

The differential sensitivity to **CCI-006** among MLL-rearranged leukemia cells is linked to their metabolic phenotype.



CCI-006 Mechanism of Action in Sensitive Cells

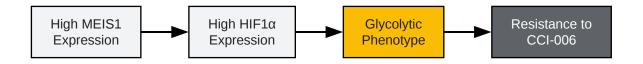


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Caption: **CCI-006** inhibits mitochondrial respiration, leading to depolarization, UPR, and apoptosis.

Resistance Pathway in Unresponsive Cells

Unresponsive MLL-rearranged leukemia cells exhibit a more glycolytic metabolic phenotype, which is associated with elevated expression of Hypoxia-Inducible Factor 1-alpha (HIF1 α) and the MLL target gene MEIS1.[1] Silencing of HIF1 α has been shown to sensitize previously unresponsive cells to **CCI-006**, indicating a key role for this pathway in mediating resistance.



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Caption: High MEIS1 and HIF1 α expression drives a glycolytic phenotype and resistance to **CCI-006**.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Resazurin Reduction Assay for Cell Viability

This assay measures cell viability based on the reduction of the blue dye resazurin to the fluorescent pink resorufin by metabolically active cells.

Materials:

Leukemia cell lines

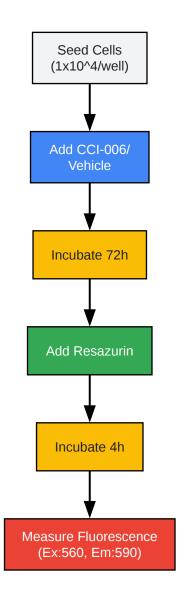


- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- CCI-006 stock solution (in DMSO)
- Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

- Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete culture medium.
- Prepare serial dilutions of **CCI-006** in complete culture medium.
- Add 100 μL of the CCI-006 dilutions or vehicle control (medium with DMSO) to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
- Add 20 μL of the resazurin solution to each well.
- Incubate the plate for 4 hours at 37°C.
- Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background fluorescence from wells with medium only.





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Caption: Workflow for the resazurin-based cell viability assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

· Leukemia cell lines



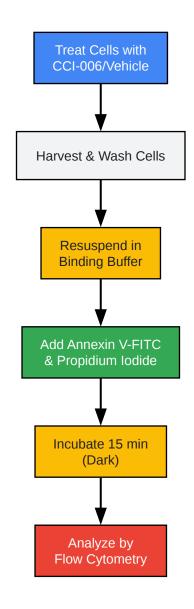
CCI-006

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Treat leukemia cells with the desired concentration of CCI-006 or vehicle for the specified time.
- Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour of staining.





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Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Western Blotting for Apoptosis Markers

This technique is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3.

Materials:

- · Leukemia cell lysates
- RIPA buffer with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse treated and control cells in RIPA buffer.
- Determine protein concentration using the BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and apply ECL substrate.
- Visualize protein bands using an imaging system. β-actin is used as a loading control.

Conclusion



The preclinical data for **CCI-006** strongly support its potential as a therapeutic agent for a subset of MLL-rearranged leukemias. Its novel mechanism of action, centered on the induction of mitochondrial dysfunction, provides a new avenue for targeting the metabolic vulnerabilities of these aggressive cancers. The clear correlation between a glycolytic phenotype, characterized by high HIF1 α and MEIS1 expression, and resistance to **CCI-006** offers potential biomarkers for patient stratification. Further in vivo studies and clinical investigations are warranted to fully elucidate the therapeutic promise of **CCI-006** in the treatment of MLL-rearranged leukemia.

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References

- 1. researchgate.net [researchgate.net]
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